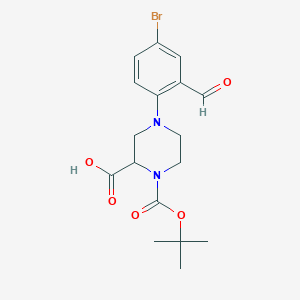
(S)-4-(4-Bromo-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
説明
(S)-4-(4-Bromo-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a complex organic compound featuring a piperazine ring substituted with a bromoformylphenyl group and a tert-butoxy-carbonyl group
特性
IUPAC Name |
4-(4-bromo-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O5/c1-17(2,3)25-16(24)20-7-6-19(9-14(20)15(22)23)13-5-4-12(18)8-11(13)10-21/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKRWXXMNRYVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromo-2-formylbenzoic acid and piperazine.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out in anhydrous conditions using solvents like dichloromethane or tetrahydrofuran, with temperatures maintained between 0°C to room temperature.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, ensuring the reactions are efficient and cost-effective. This involves optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide.
Major Products
Oxidation: 4-(4-Bromo-2-carboxyphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid.
Reduction: 4-(4-Bromo-2-hydroxyphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for metal complexes.
Biology
Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (S)-4-(4-Bromo-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the piperazine ring can interact with hydrophobic pockets in the target molecule.
類似化合物との比較
Similar Compounds
4-(4-Bromo-2-formylphenyl)piperazine: Lacks the tert-butoxy-carbonyl group, making it less bulky and potentially less selective in its interactions.
4-(4-Bromo-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperidine-2-carboxylic acid: Similar structure but with a piperidine ring instead of a piperazine ring, which may affect its binding properties and reactivity.
Uniqueness
(S)-4-(4-Bromo-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The tert-butoxy-carbonyl group offers protection during synthesis and can be removed under mild conditions, while the piperazine ring provides a versatile scaffold for further modifications.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


